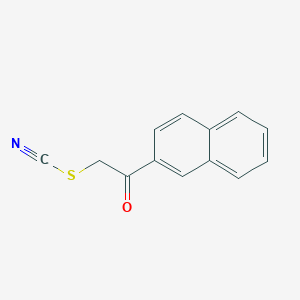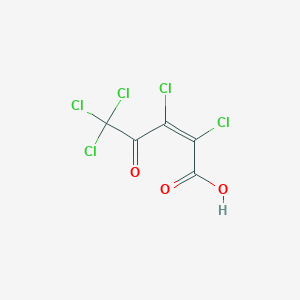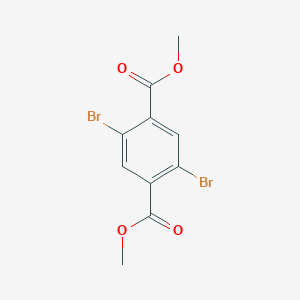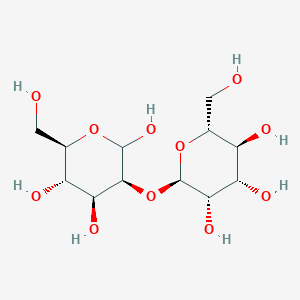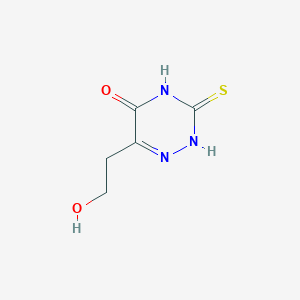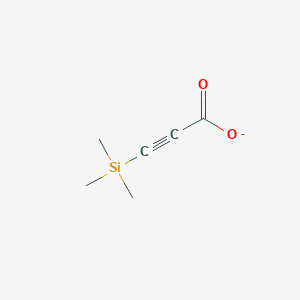
Ruthenium-99
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium-99 (Ru-99) is a radioactive isotope of ruthenium, a rare metal in the platinum group. It is produced by neutron activation of stable ruthenium-98 in nuclear reactors and is used as a radioisotope in various scientific research applications. Ru-99 has a half-life of 16.99 days and decays by beta emission to stable molybdenum-99.
Wirkmechanismus
Ruthenium-99 decays by beta emission, releasing high-energy electrons that can penetrate tissues and cells. The beta decay of Ruthenium-99 produces gamma radiation, which can be detected by imaging techniques such as gamma scintigraphy. The decay of Ruthenium-99 to molybdenum-99 is a key step in the production of medical isotopes for diagnostic imaging.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Ruthenium-99 are related to its beta decay and gamma radiation emission. The high-energy electrons released by beta decay can cause damage to DNA and other cellular structures, leading to cell death. The gamma radiation emitted by Ruthenium-99 can also cause ionization of molecules in tissues, leading to free radical formation and oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ruthenium-99 in lab experiments is its short half-life, which allows for rapid turnover and clearance of the radioisotope from tissues and cells. This can be useful in studies of metabolic pathways and turnover rates. However, the short half-life also limits the use of Ruthenium-99 in long-term studies and requires frequent production and delivery of the radioisotope.
Zukünftige Richtungen
For the use of Ruthenium-99 in scientific research include the development of new radiolabeling techniques for proteins and peptides, the use of Ruthenium-99 as a tracer in environmental studies, and the optimization of production methods for molybdenum-99 and other medical isotopes. Additionally, the development of new imaging techniques that can detect low levels of Ruthenium-99 and other radioisotopes could have important applications in medical imaging and environmental monitoring.
Synthesemethoden
The production of Ruthenium-99 involves the irradiation of stable ruthenium-98 targets with neutrons in a nuclear reactor. The irradiated targets are then processed to extract the Ruthenium-99 radioisotope. The production of Ruthenium-99 is a byproduct of the production of other radioisotopes, such as molybdenum-99, which is used in medical imaging.
Wissenschaftliche Forschungsanwendungen
Ruthenium-99 is used in various scientific research applications, including radiolabeling of proteins and peptides for biological studies, as a tracer in environmental studies, and in nuclear medicine. One of the primary uses of Ruthenium-99 is in the production of molybdenum-99, which is used in medical imaging.
Eigenschaften
CAS-Nummer |
15411-62-8 |
|---|---|
Produktname |
Ruthenium-99 |
Molekularformel |
Ru |
Molekulargewicht |
98.90593 g/mol |
IUPAC-Name |
ruthenium-99 |
InChI |
InChI=1S/Ru/i1-2 |
InChI-Schlüssel |
KJTLSVCANCCWHF-YPZZEJLDSA-N |
Isomerische SMILES |
[99Ru] |
SMILES |
[Ru] |
Kanonische SMILES |
[Ru] |
Andere CAS-Nummern |
15411-62-8 |
Synonyme |
99Ru isotope Ru-99 isotope Ruthenium-99 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



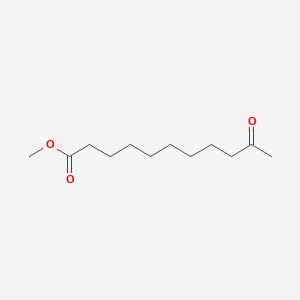
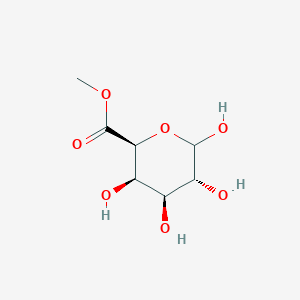
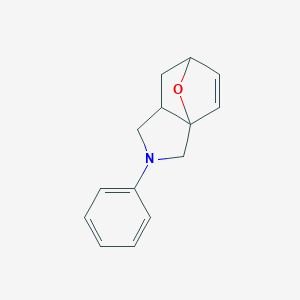
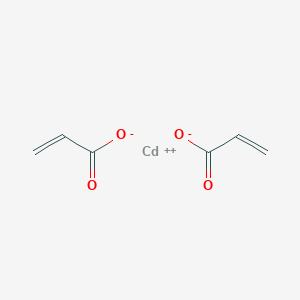
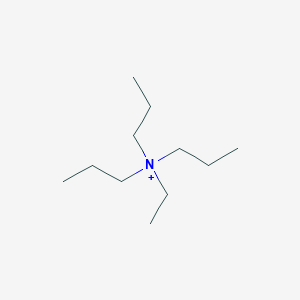
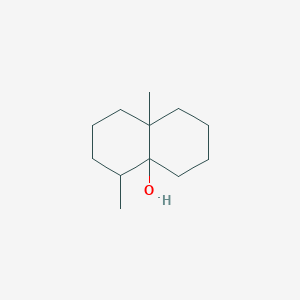
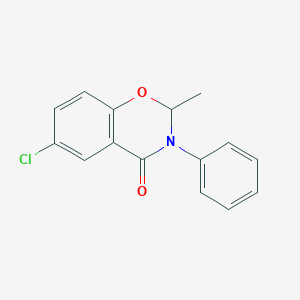
![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)
